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Compound of Interest

Chlorohydrotris(triphenylphosphine)
Compound Name:

ruthenium
CAS No.: 55102-19-7
Cat. No.: B1588837

Get Quote

Part 1: Core Electronic Architecture

Molecular Geometry and Coordination Environment

Chlorohydrotris(triphenylphosphine)ruthenium(ll), [RuHCI(PPhs)s], is a coordinatively
unsaturated, 16-electron complex. Its reactivity and catalytic potency are dictated by its deviation
from the thermodynamically stable 18-electron rule.

¢ Oxidation State: Ruthenium(Il) (

)-

+ Geometry: The complex adopts a distorted square pyramidal or trigonal bipyramidal geometry
in solution, which is highly fluxional. In the solid state, it is often stabilized by an agostic
interaction, effectively completing a pseudo-octahedral coordination sphere.

¢ Ligand Field:
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o Hydride (

). A strong

-donor and strong trans-effect ligand.
o Chloride (

): A

-donor/weak

-donor.
o Triphenylphosphine (

): A strong

-donor and moderate

-acceptor.

The Agostic Interaction: The "Hidden" Ligand

The defining electronic feature of [RUHCI(PPhs)s] is the agostic interaction (3-center-2-electron
bond) between the ruthenium center and an ortho-C-H bond of one phenyl ring on a phosphine
ligand.

e Mechanism: The empty metal
-orbital (LUMO) overlaps with the

bonding orbital of the phenyl ring.

e Energetic Consequence: This interaction stabilizes the 16-electron center by approximately 10—
15 kcal/mol, preventing aggregation while keeping the site "masked" but accessible for
substrate binding.

o Structural Metric: The Ru---H(C) distance is typically 2.1-2.6 A, significantly shorter than the
sum of van der Waals radii.
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Orbital Analysis (DFT Insights)

Density Functional Theory (DFT) studies reveal the frontier molecular orbitals (FMOs) that drive
reactivity:

Orbital Character Description

Metal-centered

-orbitals with significant
(Ru) + —_—
HOMO antibonding character from the

(CI/H) hydride and chloride

-donation.

Predominantly metal-centered

LUMO (RU-P) character directed toward the
u_
vacant coordination site (or the

agostic C-H).

Relatively small, facilitating

rapid oxidative addition of non-
Gap HOMO-LUMO polar substrates like

or silanes.

Part 2: Spectroscopic Signhatures[1]
Nuclear Magnetic Resonance (NMR)

The fluxional nature of [RUHCI(PPhs)s] makes its NMR spectra temperature-dependent.
e H NMR (Hydride Region):
o Chemical Shift:

to

ppm (high field).
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o Multiplicity: Often appears as a broad quartet or multiplet at room temperature due to
phosphine exchange and coupling to three

P nuclei (
Hz).

o Agostic Signal: At low temperatures, the agostic proton may shift upfield, though it is often
obscured by the aromatic region.

. P{
H} NMR:

o Pattern: At low temperature (limit of slow exchange), the spectrum reveals inequivalent
phosphines. A typical pattern is a doublet (trans to Cl) and a triplet (trans to H) or a more
complex second-order system.

o Shift Range:

to

ppm (highly dependent on solvent and temperature).

Infrared Spectroscopy (IR)

» : Adiagnostic stretch typically observed in the range of 2000-2150 cm~1. The exact position is
sensitive to the ligand arrangement (trans-influence).

e Agostic C-H: A "softened" C-H stretch may be observed around 2600-2800 cm™1, shifted from
the normal aromatic C-H range (>3000 cm™1).

Part 3: Catalytic Mechanism & Reactivity

The 16-electron configuration allows [RuHCI(PPhs)s] to serve as a highly active precatalyst for
hydrogenation, transfer hydrogenation, and isomerization.

Catalytic Cycle (Hydrogenation)
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The cycle proceeds via a non-dissociative mechanism (associative pathway) or a dissociative
pathway depending on substrate sterics.

Substrate Binding: The 16e~ species binds the olefin or

at the vacant (agostic) site.

e Oxidative Addition:

adds to form a Ru(lV) trihydride intermediate (if starting from olefin complex) or Ru(IV)
dihydride.

o Migratory Insertion: Hydride transfers to the coordinated olefin.

o Reductive Elimination: Alkane is released, regenerating the 16e~ species.

Visualization: Catalytic Cycle

The following diagram illustrates the hydrogenation pathway catalyzed by [RuHCI(PPhs)s].
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Figure 1: Catalytic Hydrogenation Cycle of [RUHCI(PPh3)3]
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Caption: The catalytic cycle highlights the transition between 16e~ and 18e~ intermediates, driven
by the lability of the phosphine ligands and the agostic "masking" effect.
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Part 4: Experimental Protocols
Synthesis of [RUHCI(PPhs)s]

Note: This complex is extremely air-sensitive. All manipulations must be performed under an inert
atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.

Reagents:

(Precursor)[1]

Triethylamine (

)

Hydrogen gas (

)I2]

Tetrahydrofuran (THF) or Benzene (degassed)

Protocol:

Dissolution: Suspend

(1.0 eq) in degassed THF.

o Activation: Add Triethylamine (1.5 eq) as a proton scavenger.
e Hydrogenation: Bubble

gas through the solution for 30 minutes. The color typically shifts from brown/black to deep
purple or red-brown.

« |solation: Concentrate the solution under vacuum. Precipitate the product by adding degassed
methanol or hexane.

« Filtration: Filter the purple solid under argon, wash with hexane, and dry in vacuo.

Structural Characterization Workflow
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To confirm the electronic integrity of the synthesized complex:

Technique Observation Target Expected Result
Multiplet at
Hydride Region (
H NMR o
)
ppm.
) ) Broad signals (fluxional) or
P NMR Phosphine Environment o )
distinct multiplets at low T.
Band at
IR (Solid) Ru-H Bond
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate
protocols, we make no warranties, express or implied, regarding the fitness of this product for
every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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